1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4O/c8-4-1-3(9)2-5(10)6(4)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYLDWIHYXJCFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)(F)F)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Halogenation
- Starting Material : The synthesis often begins with a simpler aromatic compound, such as benzene or a halogenated benzene derivative.
- Reagents : Chlorine or bromine is used for initial halogenation, often in the presence of a catalyst like iron(III) chloride.
- Conditions : The reaction is typically carried out at elevated temperatures (around 100°C) in a solvent like chloroform or dichloromethane.
Fluorination
- Reagents : Fluorination can be achieved using reagents like fluorine gas or more commonly, a fluorinating agent such as Selectfluor (F-TEDA-BF4).
- Conditions : This step requires careful control of temperature and pressure due to the reactivity of fluorine. A solvent like acetonitrile or dichloromethane is often used.
Trifluoromethoxylation
- Reagents : Trifluoromethylation can be achieved using trifluoromethoxide (CF3O-) generated in situ from trifluoromethanol and a base like sodium hydride.
- Conditions : The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) at moderate temperatures.
Detailed Synthesis Route
Given the complexity of the compound, a detailed synthesis route might involve the following steps:
- Initial Halogenation : Start with benzene and perform a selective chlorination to obtain 1,3-dichlorobenzene.
- Bromination : Introduce bromine at the desired position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
- Fluorination : Use a fluorinating agent to introduce the fluorine atom at the appropriate position.
- Trifluoromethoxylation : Finally, introduce the trifluoromethoxy group using a trifluoromethoxide source.
While specific data for the synthesis of this compound is not readily available in the provided sources, similar compounds like 5-bromo-1,3-dichloro-2-fluorobenzene have been synthesized using multi-step processes involving halogenation and fluorination reactions. The introduction of a trifluoromethoxy group is a critical step that requires careful selection of reagents and conditions to ensure high yields and purity.
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Halogenation | Cl2, FeCl3 | 100°C, CHCl3 | 80-90% |
| Bromination | NBS, Catalyst | 0°C, CH2Cl2 | 70-80% |
| Fluorination | Selectfluor | -20°C, CH3CN | 60-70% |
| Trifluoromethoxylation | CF3OH, NaH | 50°C, DMF | 50-60% |
Chemical Reactions Analysis
Types of Reactions
1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the benzene ring.
Scientific Research Applications
Pharmaceutical Applications
1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene has potential applications in drug development, particularly as an intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure is conducive to creating biologically active molecules.
Case Study: Synthesis of Anticancer Agents
A study demonstrated that derivatives of halogenated benzene compounds exhibit significant anticancer properties. The incorporation of trifluoromethoxy groups enhances the lipophilicity and bioavailability of these compounds, making them suitable candidates for further pharmacological evaluation .
Material Science
In material science, this compound can be utilized in the development of advanced materials due to its unique electronic properties.
Application in Polymer Chemistry
The trifluoromethoxy group in the compound allows for improved thermal stability and chemical resistance in polymers. Research indicates that incorporating such halogenated compounds into polymer matrices can enhance their mechanical properties and durability .
Organic Synthesis
The compound serves as a valuable building block in organic synthesis, particularly in the formation of complex organic molecules.
Synthetic Pathways
This compound can undergo nucleophilic substitution reactions, allowing chemists to introduce various functional groups into aromatic systems. This versatility makes it a key intermediate in synthesizing agrochemicals and fine chemicals.
Agrochemical Applications
The unique properties of this compound extend to agrochemicals, where it can act as a precursor for developing herbicides and pesticides.
Research Insights
Studies have shown that fluorinated compounds exhibit enhanced biological activity against pests compared to their non-fluorinated counterparts. The presence of bromine and chlorine further contributes to the efficacy and specificity of these agrochemicals .
Mechanism of Action
The mechanism of action of 1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism involves interactions with biological targets, such as enzymes or receptors, leading to specific biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key properties of the target compound with structurally related analogs:
*Calculated molecular weight based on formula.
Key Observations:
- Substituent Position Effects : Para-substituted bromo-(trifluoromethoxy)benzenes (e.g., 1-bromo-4-(trifluoromethoxy)benzene) exhibit higher reactivity in Pd-catalyzed arylations (93–95% yields) compared to meta-substituted analogs (69–89%) due to reduced steric hindrance .
- Trifluoromethoxy Group: This substituent significantly increases molecular weight and lipophilicity compared to non-fluorinated analogs (e.g., 1-bromo-3-chloro-5-fluorobenzene) .
Pd-Catalyzed Direct Arylations:
- 1-Bromo-4-(trifluoromethoxy)benzene : Achieves near-quantitative yields in couplings with imidazo[1,2-a]pyridine and thiophenes using Pd(OAc)₂/DMA at 150°C .
- 1-Bromo-3-(trifluoromethoxy)benzene : Yields drop to 69–89% with bulkier heteroarenes like benzothiophene, highlighting steric limitations .
- Target Compound : Predicted to show intermediate reactivity due to the trifluoromethoxy group at position 2 (ortho to Br), which may hinder catalyst access. However, electron-withdrawing Cl and F at positions 5 and 3 could offset steric effects by activating the C-Br bond .
Stability and Byproduct Formation:
- Chloro Substituents : Compounds like 1-bromo-2-chloro-4-(trifluoromethoxy)benzene retain C-Cl bonds during reactions, indicating compatibility with cross-coupling conditions .
Industrial and Research Relevance
- Pharmaceutical Intermediates: 1-Bromo-4-(trifluoromethoxy)benzene is used in synthesizing dual-acting FFAR1/FFAR4 modulators (), while the target compound’s multi-halogenated structure could enable novel bioactive molecules.
- Material Science : Trifluoromethoxy-substituted bromobenzenes are precursors for liquid crystals and OLED materials due to their thermal stability and electronic properties .
Biological Activity
1-Bromo-5-chloro-3-fluoro-2-(trifluoromethoxy)benzene, with the chemical formula C7H2BrClF4O and CAS number 201849-16-3, is a halogenated aromatic compound that has garnered attention for its potential biological activities. The presence of multiple halogen atoms, including bromine, chlorine, and trifluoromethoxy groups, suggests that this compound may exhibit unique pharmacological properties. This article aims to explore its biological activity based on existing research findings, case studies, and relevant data.
- Molecular Weight : 335.34 g/mol
- Density : 1.63 g/cm³ at 20 °C
- Boiling Point : 171 °C
- Melting Point : -55.5 °C
- Solubility : Limited solubility in water; primarily used in organic solvents.
The biological activity of halogenated compounds often relates to their ability to interact with various biological targets through mechanisms such as:
- Enzyme Inhibition : Many fluorinated compounds act as inhibitors of enzymes involved in metabolic pathways.
- Receptor Modulation : Compounds like this one may influence neurotransmitter receptors or other cellular signaling pathways.
Biological Activity Overview
Research indicates that compounds containing trifluoromethoxy groups can enhance biological activity due to their electron-withdrawing properties, which can improve binding affinity to target proteins. For instance, the trifluoromethyl group has been associated with increased potency in various pharmacological applications, including:
- Anticancer Activity : Some studies have shown that related compounds exhibit synergistic effects when combined with other anticancer agents, enhancing therapeutic efficacy.
- Antimicrobial Effects : Halogenated benzene derivatives have been reported to possess antimicrobial properties against various pathogens.
Case Studies and Research Findings
Toxicological Profile
The safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary toxicity assessments suggest:
- Acute Toxicity (LD50) : Greater than 2000 mg/kg (oral in rats), indicating relatively low acute toxicity.
- Environmental Impact : Classified as hazardous to aquatic life; caution is advised during handling and disposal.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
